molecular formula C11H14O4 B13575132 (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid

(2S)-2-(3,4-dimethoxyphenyl)propanoic Acid

Cat. No.: B13575132
M. Wt: 210.23 g/mol
InChI Key: KWOMNGWHOBWKBP-ZETCQYMHSA-N
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Description

(2S)-2-(3,4-dimethoxyphenyl)propanoic Acid: is an organic compound belonging to the class of phenylpropanoic acids It features a benzene ring substituted with two methoxy groups and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with acetaldehyde to form 3,4-dimethoxycinnamic acid.

    Hydrogenation: The cinnamic acid derivative is then hydrogenated to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

  • Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine:

  • Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.

Industry:

  • Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating biochemical pathways to exert its effects. For instance, it could inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

  • (2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid
  • (2S)-3-amino-2-(3,4-dihydroxyphenyl)propanoic acid

Comparison:

  • (2S)-2-(3,4-dimethoxyphenyl)propanoic Acid is unique due to the presence of methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity.
  • The similar compounds listed above contain hydroxyl groups instead of methoxy groups, which may result in different chemical and biological properties.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2S)-2-(3,4-dimethoxyphenyl)propanoic acid

InChI

InChI=1S/C11H14O4/c1-7(11(12)13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

KWOMNGWHOBWKBP-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)OC)C(=O)O

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)C(=O)O

Origin of Product

United States

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